Tert-butyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate Tert-butyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13738520
InChI: InChI=1S/C22H32BFN2O5/c1-20(2,3)29-19(28)26-12-10-25(11-13-26)18(27)16-9-8-15(14-17(16)24)23-30-21(4,5)22(6,7)31-23/h8-9,14H,10-13H2,1-7H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)F
Molecular Formula: C22H32BFN2O5
Molecular Weight: 434.3 g/mol

Tert-butyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13738520

Molecular Formula: C22H32BFN2O5

Molecular Weight: 434.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperazine-1-carboxylate -

Specification

Molecular Formula C22H32BFN2O5
Molecular Weight 434.3 g/mol
IUPAC Name tert-butyl 4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C22H32BFN2O5/c1-20(2,3)29-19(28)26-12-10-25(11-13-26)18(27)16-9-8-15(14-17(16)24)23-30-21(4,5)22(6,7)31-23/h8-9,14H,10-13H2,1-7H3
Standard InChI Key ISRLCUJSSZQIQM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three critical functional groups:

  • Boronic acid pinacol ester: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the para position of the benzoyl ring, enabling participation in Suzuki-Miyaura cross-coupling reactions.

  • Piperazine ring: A six-membered diamine ring substituted at the 4-position, providing conformational flexibility and hydrogen-bonding capabilities .

  • Tert-butyl carboxylate: A bulky ester group that enhances solubility and serves as a protecting group for amines during synthesis.

The IUPAC name, tert-butyl 4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate, reflects these components systematically.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₂H₃₂BFN₂O₅
Molecular Weight434.3 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)F
InChIKeyISRLCUJSSZQIQM-UHFFFAOYSA-N

Synthesis and Optimization Strategies

Core Synthetic Pathways

The compound is synthesized through a three-step sequence:

  • Piperazine Functionalization: N-Boc protection of piperazine using di-tert-butyl dicarbonate under basic conditions .

  • Benzoyl Chloride Coupling: Reaction of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride with the N-Boc piperazine intermediate in the presence of a base such as triethylamine.

  • Purification: Column chromatography or recrystallization to isolate the final product.

Challenges and Solutions

  • Boronic Ester Sensitivity: The pinacol boronate group is prone to hydrolysis, necessitating anhydrous conditions and inert atmospheres during synthesis.

  • Steric Hindrance: The tert-butyl group limits reaction rates in nucleophilic acyl substitutions, requiring elevated temperatures (80–100°C) for efficient coupling .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester moiety enables carbon-carbon bond formation with aryl halides, a reaction pivotal in constructing biaryl structures for pharmaceuticals. For example, coupling with 5-bromo-2-aminopyrimidine derivatives yields kinase inhibitor precursors .

Table 2: Representative Cross-Coupling Reactions

SubstrateProductYield (%)Reference
4-Bromophenylacetamide4-(Piperazine-benzoyl)phenylacetamide78
2-Chloroquinoline2-(Piperazine-benzoyl)quinoline65

Piperazine-Based Drug Discovery

Piperazine derivatives constitute 15% of FDA-approved small-molecule drugs (2011–2023), including palbociclib and ribociclib . The tert-butyl carboxylate group in this compound mimics solubilizing motifs in these therapeutics, suggesting utility in prodrug design.

Pharmaceutical Relevance

Kinase Inhibitor Analogues

The compound’s benzoyl-piperazine scaffold resembles CDK4/6 inhibitors like abemaciclib, which employ piperazine to solubilize hydrophobic cores . Substituting the boronic ester with aminopyrimidine could yield candidates for breast cancer therapy.

Protease-Targeted Agents

Molecular docking studies predict that the boronic ester interacts with serine residues in proteases, hinting at applications in antiviral or anticoagulant drug development.

Future Research Directions

  • Boronate Oxidation Studies: Investigating oxidative deboronation to phenolic derivatives for radiopharmaceutical labeling.

  • Piperazine Ring Modifications: Introducing methyl or hydroxy groups to modulate pharmacokinetics.

  • Scale-Up Synthesis: Developing continuous-flow methods to enhance yield and purity for industrial applications.

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